2-Pyridinemethanol, 4-ethenyl-

Polymer Chemistry Functional Polymers Monomer Synthesis

2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9), also known as (4-vinylpyridin-2-yl)methanol, is a heterocyclic organic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. It belongs to the class of pyridine derivatives, featuring both a vinyl group at the 4-position and a hydroxymethyl group at the 2-position.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 196094-04-9
Cat. No. B595355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinemethanol, 4-ethenyl-
CAS196094-04-9
Synonyms2-Pyridinemethanol,4-ethenyl-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESC=CC1=CC(=NC=C1)CO
InChIInChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h2-5,10H,1,6H2
InChIKeyZJJMMRSZOLQDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9): A Dual-Functional Pyridine Monomer and Ligand Intermediate


2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9), also known as (4-vinylpyridin-2-yl)methanol, is a heterocyclic organic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It belongs to the class of pyridine derivatives, featuring both a vinyl group at the 4-position and a hydroxymethyl group at the 2-position . This dual functionality renders it a valuable monomer for polymer synthesis and a versatile intermediate for the construction of more complex molecules, including ligands and pharmaceutical candidates .

Why 2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9) Cannot Be Directly Substituted with Simple Pyridine Analogs


Substituting 2-Pyridinemethanol, 4-ethenyl- with simpler, more common pyridine derivatives like 2-pyridinemethanol (piconol) or 4-vinylpyridine is not a functionally equivalent replacement. The unique ortho-arrangement of the vinyl and hydroxymethyl groups on the pyridine ring in the target compound creates a distinct reactivity profile. This enables orthogonal polymerization and post-polymerization functionalization strategies that are inaccessible to analogs possessing only a single reactive handle. The absence of the hydroxymethyl group in 4-vinylpyridine eliminates the potential for hydrogen bonding and metal coordination, while the absence of the vinyl group in 2-pyridinemethanol prevents its direct incorporation into polymer backbones via addition polymerization .

Quantitative Differentiation of 2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9) Against Closest Analogs


Dual Functionality Enables Orthogonal Polymerization and Post-Modification Compared to 4-Vinylpyridine

While 4-vinylpyridine (CAS 100-43-6) is a common monomer for introducing pyridyl groups into polymers, it lacks the pendant functionality for further derivatization without breaking the polymer chain. 2-Pyridinemethanol, 4-ethenyl- provides both a polymerizable vinyl group and a hydroxymethyl group for post-polymerization modification . In contrast, polymers derived from 4-vinylpyridine offer only the pyridine nitrogen as a functional site, limiting the scope of subsequent chemical transformations [1].

Polymer Chemistry Functional Polymers Monomer Synthesis

Enhanced Lipophilicity (LogP) Compared to Parent 2-Pyridinemethanol Expands Utility in Lipophilic Environments

The calculated LogP value for 2-Pyridinemethanol, 4-ethenyl- is 1.21690 [1]. This is a marked increase in lipophilicity compared to its parent compound, 2-pyridinemethanol (piconol), which has a predicted LogP of approximately -0.15 [2]. The addition of the 4-ethenyl substituent increases the compound's partition coefficient by over one log unit, significantly altering its solubility profile and potential for membrane permeability in biological contexts.

Medicinal Chemistry ADME Properties Ligand Design

Physical Property Divergence: Boiling Point and Density Distinguish from Hydrogenated Analog 4-Ethyl-2-pyridinemethanol

The target compound exhibits a significantly higher boiling point and density compared to its fully saturated analog, 4-ethyl-2-pyridinemethanol (CAS 65845-71-8). The calculated boiling point for 2-Pyridinemethanol, 4-ethenyl- is 257.2 °C at 760 mmHg with a density of 1.104 g/cm³ . In contrast, 4-ethyl-2-pyridinemethanol has a boiling point of 132-133 °C at 15 Torr and a density of 1.061 g/cm³ . These differences are critical for establishing identity, purity, and handling procedures, as the vinyl analog will require different distillation or chromatographic conditions.

Physical Chemistry Separation Science Quality Control

Molecular Weight and Topological Polar Surface Area (tPSA) Position as a Privileged Intermediate

2-Pyridinemethanol, 4-ethenyl- possesses a molecular weight of 135.16 g/mol and a topological polar surface area (tPSA) of 33.12 Ų [1]. These values place it within the favorable range for building blocks in medicinal chemistry, as they contribute to overall drug-likeness. For comparison, 2-pyridinemethanol has a tPSA of 33.12 Ų as well but lacks the vinyl group for further elaboration, while 4-vinylpyridine has a lower tPSA of approximately 12.89 Ų, potentially impacting its solubility and interaction with biological targets [2].

Medicinal Chemistry Drug Design Lead Optimization

Potential for Controlled Polymer Architecture Unattainable with 4-Vinylpyridine Alone

The ethenyl group allows for incorporation of 2-Pyridinemethanol, 4-ethenyl- into polymer chains via addition polymerization . The presence of the hydroxymethyl group enables subsequent grafting, crosslinking, or attachment of functional molecules. This contrasts with 4-vinylpyridine-based polymers, where further functionalization is typically limited to quaternization of the pyridine nitrogen, a modification that can significantly alter the polymer's electronic properties and solubility [1].

Polymer Chemistry Block Copolymers Functional Materials

Optimal Research and Industrial Applications for 2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9)


Synthesis of Functional Polymers and Copolymers with Orthogonal Reactivity

Leverage the dual functionality of 2-Pyridinemethanol, 4-ethenyl- to create polymer backbones bearing pendant hydroxymethyl groups. These can be used for subsequent grafting of catalysts, drugs, or sensing moieties. This is not possible with polymers derived solely from 4-vinylpyridine .

Construction of Bidentate and Multidentate Ligand Scaffolds

The compound serves as a key intermediate for synthesizing ligands where the pyridine nitrogen and the hydroxymethyl oxygen can both coordinate to a metal center. The vinyl group allows for further elaboration to tune the ligand's steric and electronic properties, as supported by its calculated LogP and tPSA values [1].

Medicinal Chemistry Building Block for PDE4 Inhibitor Analogs

Given that substituted 2-pyridinemethanol derivatives are known as potent PDE4 inhibitors [2], the 4-ethenyl analog provides a unique handle for further SAR exploration. Its enhanced lipophilicity (LogP = 1.22) compared to the parent scaffold could be exploited to improve bioavailability or brain penetration [1].

Development of Chromatographic and Separation Media

The distinct physical properties (e.g., boiling point of 257.2 °C) and reactivity of this monomer can be exploited to create novel stationary phases for chromatography. The pyridyl and hydroxyl groups offer multiple interaction modes for analyte retention, while the vinyl group enables polymerization onto silica or other supports.

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